5-Ethyl-4-hydroxypiperidin-2-one

Description

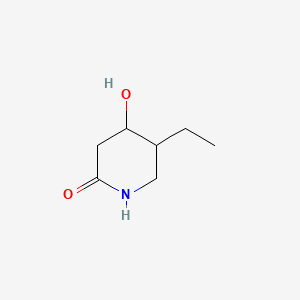

5-Ethyl-4-hydroxypiperidin-2-one is a piperidinone derivative characterized by a six-membered lactam ring with an ethyl substituent at position 5 and a hydroxyl group at position 3. This compound belongs to the class of cyclic amides, which are of interest in medicinal chemistry and organic synthesis due to their structural rigidity and hydrogen-bonding capabilities.

Properties

CAS No. |

102014-75-5 |

|---|---|

Molecular Formula |

C7H13NO2 |

Molecular Weight |

143.186 |

IUPAC Name |

5-ethyl-4-hydroxypiperidin-2-one |

InChI |

InChI=1S/C7H13NO2/c1-2-5-4-8-7(10)3-6(5)9/h5-6,9H,2-4H2,1H3,(H,8,10) |

InChI Key |

CPFUCPCVUZBTNN-UHFFFAOYSA-N |

SMILES |

CCC1CNC(=O)CC1O |

Synonyms |

5-Ethyl-4-hydroxypiperidin-2-one |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following comparison focuses on 5-Ethyl-4-hydroxypiperidin-2-one and two related piperidine derivatives from the evidence:

Table 1: Structural and Functional Comparison

Key Differences and Implications

Substituent Effects on Reactivity: this compound: The ethyl group may enhance lipophilicity, while the hydroxyl group at position 4 could improve solubility in polar solvents. This balance might make it suitable for drug delivery systems. Its high purity (≥95%) supports rigorous research standards. Ethyl 2-(piperidin-4-yl)acetate : The ester functional group enables hydrolysis to carboxylic acids, making it a versatile intermediate in peptide coupling or prodrug design.

Physicochemical Properties: Hydrogen Bonding: The hydroxyl group in this compound and 5-(Hydroxymethyl)-5-phenylpiperidin-2-one enhances hydrogen-bond donor capacity compared to the ester in Ethyl 2-(piperidin-4-yl)acetate. LogP Predictions: Ethyl 2-(piperidin-4-yl)acetate likely has a higher LogP (lipophilicity) due to its ester group, whereas hydroxyl-containing analogs may exhibit lower LogP values, favoring aqueous solubility .

Synthetic Utility :

- 5-(Hydroxymethyl)-5-phenylpiperidin-2-one : Used in asymmetric synthesis and chiral resolution due to its stereogenic centers.

- Ethyl 2-(piperidin-4-yl)acetate : Employed in stepwise alkylation or amidation reactions, as evidenced by its use with coupling agents like EDC·HCl and HOBt.

Research Findings and Limitations

- Gaps in Data : The evidence lacks direct studies on this compound, necessitating extrapolation from analogs. For example, the ethyl group’s steric effects in this compound may differ from the phenyl group in , altering binding affinities in hypothetical drug targets.

- Contradictions: No direct contradictions exist, but the absence of overlapping data (e.g., solubility, melting point) limits precise comparisons.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.